molecular formula C14H18ClN3O3 B2846259 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid CAS No. 706771-37-1

4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid

Cat. No.: B2846259
CAS No.: 706771-37-1
M. Wt: 311.77
InChI Key: DKNCDRRPOPUZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloroaniline group, a piperazine ring, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and piperazine as the primary starting materials.

    Formation of Intermediate: The 3-chloroaniline undergoes a nucleophilic substitution reaction with a suitable acylating agent to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with piperazine under controlled conditions to form the piperazine ring.

    Final Product Formation: The resulting compound is further reacted with butanoic acid or its derivatives to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Catalysts and automated reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.

    Substitution: The chloroaniline group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted chloroaniline derivatives.

Scientific Research Applications

4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: A simpler compound with similar structural features but lacking the piperazine and butanoic acid moieties.

    4-(3-Chloroanilino)quinazoline: A compound with a quinazoline ring instead of a piperazine ring, used as an epidermal growth factor receptor inhibitor.

    2-(3-Chloroanilino)benzoic acid: A compound with a benzoic acid moiety instead of a butanoic acid moiety, used in medicinal chemistry.

Uniqueness

4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid is unique due to its combination of a chloroaniline group, a piperazine ring, and a butanoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

4-(3-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-10-2-1-3-11(8-10)17-13(19)9-12(14(20)21)18-6-4-16-5-7-18/h1-3,8,12,16H,4-7,9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNCDRRPOPUZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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